1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine is a chemical compound that belongs to the class of piperazines This compound is characterized by the presence of a cyclohexene ring and a cyclopentyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-en-1-ylmethyl chloride and 4-cyclopentylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used include dimethylformamide or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-4-cyclopentylpiperazine: Similar structure but lacks the double bond in the cyclohexene ring.
1-(Cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness: 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine is unique due to the presence of both a cyclohexene and a cyclopentyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-cyclopentylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-2-6-15(7-3-1)14-17-10-12-18(13-11-17)16-8-4-5-9-16/h1-2,15-16H,3-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCGNJCHHNUUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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